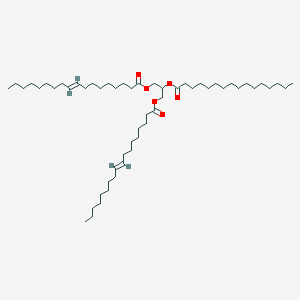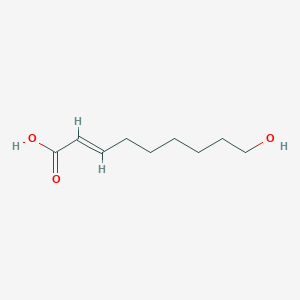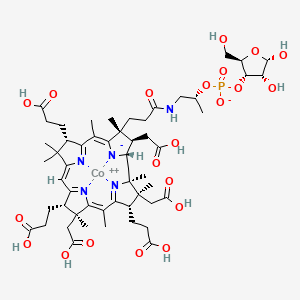
Cobamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobamic acid is a cobalt corrinoid.
Applications De Recherche Scientifique
Formation in Interstellar Ices
Carbamic acid and ammonium carbamate formation in interstellar ice analogs have been thoroughly studied. These compounds can form from both thermal reactions and energetic photons in an NH₃:CO₂ ice mixture. This suggests that carbamic acid and ammonium carbamate are likely to be detectable species in molecular clouds, highlighting their significance in interstellar chemistry (Bossa et al., 2008).
Carbon Dioxide as a Reversible Amine-Protecting Agent
Carbon dioxide has been utilized as a temporary protecting group for amines. This application involves forming carbamic acid reversibly when CO₂ is bubbled through a solution of a basic primary amine. This property allows for the selective protection of the amine functionality in various chemical reactions, demonstrating the versatility of carbamic acid in synthetic chemistry (Peeters, Ameloot, & Vos, 2013).
Solvent Dependence in Carbamic Acid Formation
Research has been conducted on the solvent dependence of carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. The studies provide insight into the selective generation of undissociated carbamic acids in certain solvents, offering a deeper understanding of the acid-base equilibria involved in carbamic acid formation (Masuda, Ito, Horiguchi, & Fujita, 2005).
Understanding of Chemical Absorption Processes
In the context of carbon dioxide capture and post-combustion capture (PCC) applications, the chemistry between CO₂ and primary alkylamines has been explored. The study provides insights into the mechanism of absorption, the formation of carbamic acid/carbamates, and the relationship between amine structure and reactivity with CO₂. This understanding is crucial for designing new amines with improved properties for PCC applications (Conway et al., 2013).
Propriétés
Nom du produit |
Cobamic acid |
|---|---|
Formule moléculaire |
C53H74CoN5O21P |
Poids moléculaire |
1207.1 g/mol |
Nom IUPAC |
cobalt(2+);[(2R,3S,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-7,12,17-tris(2-carboxyethyl)-2,13,18-tris(carboxymethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C53H76N5O21P.Co/c1-24(78-80(75,76)79-44-32(23-59)77-48(74)43(44)73)22-54-34(60)16-17-50(6)30(18-38(67)68)47-53(9)52(8,21-40(71)72)29(12-15-37(65)66)42(58-53)26(3)46-51(7,20-39(69)70)27(10-13-35(61)62)31(55-46)19-33-49(4,5)28(11-14-36(63)64)41(56-33)25(2)45(50)57-47;/h19,24,27-30,32,43-44,47-48,59,73-74H,10-18,20-23H2,1-9H3,(H9,54,55,56,57,58,60,61,62,63,64,65,66,67,68,69,70,71,72,75,76);/q;+2/p-2/t24-,27-,28-,29-,30+,32-,43-,44-,47-,48+,50-,51+,52+,53+;/m1./s1 |
Clé InChI |
ZDTDRRBOAWVNMK-NHIUFCJESA-L |
SMILES isomérique |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NC[C@@H](C)OP(=O)([O-])O[C@@H]6[C@H](O[C@@H]([C@@H]6O)O)CO)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O.[Co+2] |
SMILES canonique |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O)C)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)O)CO.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



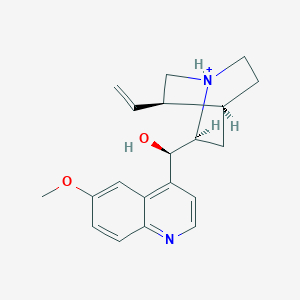

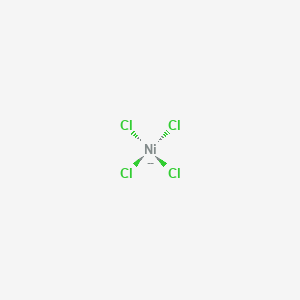
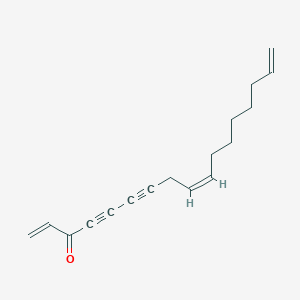
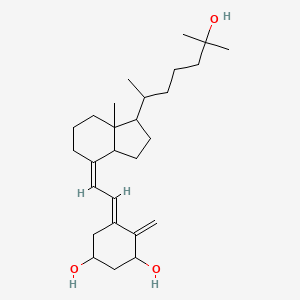
![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)
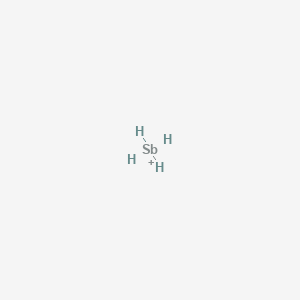
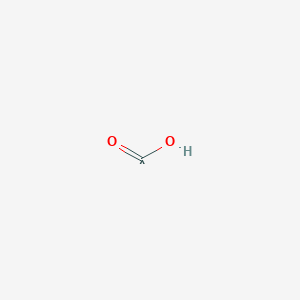
![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)
![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)
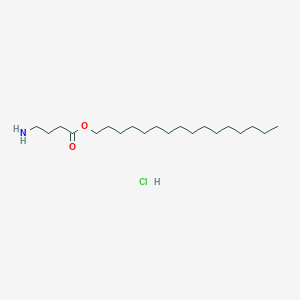
![(E)-3-[7-(2,4-dihydroxy-6-methyl-benzoyl)oxy-7-methyl-6,8-dioxo-isochromen-3-yl]prop-2-enoic acid](/img/structure/B1239148.png)
